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molecular formula C11H10ClNO2 B8383305 6-Chloro-1-ethyl-4-hydroxy carbostyril

6-Chloro-1-ethyl-4-hydroxy carbostyril

Cat. No. B8383305
M. Wt: 223.65 g/mol
InChI Key: YLUHIQQBPZZYGQ-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

5-Chloro-N-ethyl anthranilic acid (13.1g; 0.006 mole) in acetic acid (35 ml) and acetic anhydride (35 ml) was refluxed for 24 hours. The cooled mixture was poured into ice-water and basified to pH 14. The precipitated red oil was separated and the supernatant acidified to pH 5 to give the title compound as a white crystalline solid. m.p. (EtOH) 305°-8° C (Found: C, 58.80; H, 4.64; N, 6.49; Cl, 15.95; C11H10CINO2 requires, C, 59.07; H, 4.51; N, 6.26; Cl, 15.85%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([NH:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.[C:14]([OH:17])(=O)[CH3:15]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:10]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]([CH2:12][CH3:13])[C:14](=[O:17])[CH:15]=[C:7]2[OH:8]

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)NCC
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated red oil was separated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CC(N(C2=CC1)CC)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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